Synthesis of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Synthesis of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. This compound belongs to a class of tetrahydroindazoles that have garnered significant interest as potential inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] As such, DHODH is an attractive therapeutic target for cancer and autoimmune diseases.[1][2] This document is structured to provide researchers, medicinal chemists, and drug development professionals with not only a step-by-step synthetic procedure but also the underlying chemical logic, mechanistic insights, and necessary characterization data to ensure a successful and reproducible outcome.
Introduction and Strategic Rationale
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3] The target molecule, 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, combines this potent indazole core with a pyrimidine moiety. The introduction of the pyrimidine ring is a strategic choice often aimed at modulating physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] The 4-amino group provides a key vector for potential interactions with biological targets and can serve as a handle for further derivatization.
Our synthetic strategy is designed around a robust and logical sequence, beginning with the construction of the core bicyclic system followed by the introduction of the desired amine functionality. This approach ensures high convergence and allows for purification and characterization at key intermediate stages.
Retrosynthetic Analysis
A retrosynthetic approach provides a logical framework for dissecting the target molecule and identifying plausible starting materials. The primary disconnections for the target compound are the C-N bond of the amine and the N-N bond of the pyrazole ring.
Caption: Retrosynthetic analysis of the target compound.
This analysis leads to a two-step forward synthesis:
-
Formation of the Tetrahydroindazolone Core: A condensation-cyclization reaction between 2-hydrazinopyrimidine and 1,3-cyclohexanedione.
-
Introduction of the Amine: A reductive amination of the resulting ketone intermediate.
Synthetic Workflow Overview
The overall process is a robust sequence designed for clarity and reproducibility. Each major transformation is followed by a purification step to ensure the quality of the material proceeding to the next stage.
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocols
Part A: Synthesis of 1-(Pyrimidin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one (Intermediate Ketone)
This core-forming reaction proceeds via an initial condensation of the more nucleophilic hydrazine nitrogen onto one of the ketone carbonyls of 1,3-cyclohexanedione, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the stable, conjugated tetrahydroindazolone system.
Reaction Mechanism:
Caption: Simplified mechanism for tetrahydroindazolone formation.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Stoichiometry |
| 2-Hydrazinopyrimidine | 110.12 | 0.050 | 5.51 g | 1.0 equiv |
| 1,3-Cyclohexanedione | 112.13 | 0.055 | 6.17 g | 1.1 equiv |
| Acetic Acid (glacial) | 60.05 | - | 2 mL | Catalyst |
| Ethanol (200 proof) | 46.07 | - | 150 mL | Solvent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydrazinopyrimidine (5.51 g, 0.050 mol) and 1,3-cyclohexanedione (6.17 g, 0.055 mol).
-
Add ethanol (150 mL) to the flask, followed by glacial acetic acid (2 mL).
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Upon completion, allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.
-
The product often precipitates upon cooling. Collect the solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL).
-
If precipitation is minimal, concentrate the reaction mixture in vacuo to approximately one-third of the original volume and cool in an ice bath to induce crystallization.
-
Dry the resulting solid under vacuum. The product is typically obtained as a pale yellow to off-white solid. Further purification can be achieved by recrystallization from ethanol or by column chromatography if necessary.
Expected Characterization Data (Intermediate):
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals for the pyrimidine ring protons, and methylene protons of the cyclohexene ring.
-
Mass Spec (ESI+): Calculated for C₁₀H₁₀N₄O [M+H]⁺, found value should be within ± 0.1 m/z.
Part B: (Final Product)
This transformation is a classic reductive amination. The ketone intermediate reacts with an ammonia source (ammonium acetate) to form an imine in situ. A mild and selective reducing agent, sodium cyanoborohydride, then reduces the imine C=N bond to the desired amine without significantly reducing the ketone starting material.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Stoichiometry |
| Tetrahydroindazolone (from Part A) | 202.22 | 0.025 | 5.06 g | 1.0 equiv |
| Ammonium Acetate | 77.08 | 0.250 | 19.27 g | 10 equiv |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 0.038 | 2.39 g | 1.5 equiv |
| Methanol (anhydrous) | 32.04 | - | 200 mL | Solvent |
Procedure:
-
To a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the 1-(pyrimidin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one (5.06 g, 0.025 mol) and ammonium acetate (19.27 g, 0.250 mol) in anhydrous methanol (200 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a single portion, add sodium cyanoborohydride (2.39 g, 0.038 mol) to the stirring solution. Caution: NaBH₃CN is toxic and reacts with strong acid to release HCN gas. Perform in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC (Eluent: 10% Methanol in Dichloromethane with 1% NH₄OH).
-
Once the reaction is complete, carefully quench by slowly adding 1M HCl (aq) until the pH is ~2 to decompose excess reducing agent (monitor for gas evolution).
-
Stir for 30 minutes, then basify the mixture to pH > 10 by the slow addition of 2M NaOH (aq).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product will be an oil or solid. Purify by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% Methanol in Dichloromethane) to isolate the final product.
Expected Characterization Data (Final Product):
-
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): Appearance of a new signal for the CH-NH₂ proton and disappearance of some of the downfield methylene signals from the ketone.
-
¹³C NMR: Disappearance of the ketone carbonyl signal (~200 ppm) and appearance of a new signal for the amine-bearing carbon (~50-60 ppm).
-
Mass Spec (ESI+): Calculated for C₁₀H₁₃N₅ [M+H]⁺, found value should be within ± 0.1 m/z.
-
IR Spectroscopy: Appearance of N-H stretching bands (~3300-3400 cm⁻¹).
Safety and Handling
-
2-Hydrazinopyrimidine: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a chemical fume hood.
-
Sodium Cyanoborohydride: Highly toxic. Avoid contact with skin and inhalation. Do not acidify the reagent in a concentrated form, as it can release highly toxic hydrogen cyanide gas.
-
Solvents: Ethanol, methanol, and dichloromethane are flammable and/or volatile. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for producing 1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. By employing a classical condensation/cyclization to build the heterocyclic core followed by a standard reductive amination, this protocol leverages well-understood and high-yielding chemical transformations. The provided characterization benchmarks will serve to validate the identity and purity of the intermediate and final compounds, empowering further research into the biological activities of this promising molecular scaffold.
References
-
Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved March 17, 2024, from [Link]
-
PubMed. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. Tetrahedron. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved March 17, 2024, from [Link]
-
Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Ibragimov, A. G., et al. (2011). Synthesis and molecular structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines. Russian Journal of General Chemistry, 81(8). [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. RSC Advances. [Link]
-
Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
